molecular formula C10H16ClN3O3 B1430591 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1461713-79-0

5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride

Cat. No. B1430591
CAS RN: 1461713-79-0
M. Wt: 261.7 g/mol
InChI Key: SFGSENFJEPKQPK-UHFFFAOYSA-N
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Description

This compound is also known as 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride . It has a molecular weight of 298.17 . The IUPAC name is 5-((4-methylpiperazin-1-yl)methyl)isoxazole-3-carboxylic acid dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of imatinib, a related compound, involves the coupling of amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of new amides containing an N-methylpiperazine fragment by reactions with 4-chlorobenzoyl chloride and other derivatives has been explored, leading to compounds that are key intermediates in the synthesis of antileukemic agents such as imatinib. These studies highlight the versatility of piperazine derivatives in the development of therapeutic agents (Koroleva et al., 2011).

Anticancer and Antimicrobial Agents

The compound and its derivatives have been investigated for their anticancer activity. For example, the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile was studied, indicating extensive metabolism and the formation of multiple metabolites, showcasing the compound's potential in anticancer applications (Jiang et al., 2007). Additionally, certain piperazine derivatives exhibited strong antibacterial activity against human pathogens, suggesting their potential as antimicrobial agents (Nagaraj et al., 2018).

Neurological and Psychiatric Disorders

Research on the design and synthesis of novel 2-amino-5-hydroxyindole derivatives as inhibitors of the 5-lipoxygenase enzyme, with potential implications for treating inflammatory diseases and possibly neurological or psychiatric disorders, has shown promising results (Landwehr et al., 2006). This highlights the compound's relevance in the development of new therapeutic strategies for such conditions.

Molecular Imaging and Radiotracer Development

In the context of molecular imaging, derivatives of the compound have been synthesized for potential use as PET (Positron Emission Tomography) agents. This includes the development of new radiotracers for imaging enzymes involved in neuroinflammation, underlining the compound's utility in biomedical research and diagnostic imaging (Wang et al., 2018).

Safety and Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;/h6H,2-5,7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGSENFJEPKQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461713-79-0
Record name 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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